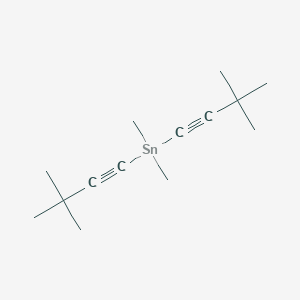
Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane: is an organotin compound characterized by the presence of tin (Sn) bonded to two 3,3-dimethylbut-1-yn-1-yl groups and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane typically involves the reaction of dimethyltin dichloride with 3,3-dimethylbut-1-yne in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the acetylide anion formed from 3,3-dimethylbut-1-yne attacks the tin center, displacing the chloride ions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane can undergo oxidation reactions, typically forming tin oxides or other oxidized tin species.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the 3,3-dimethylbut-1-yn-1-yl groups or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane is used as a precursor in the synthesis of other organotin compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential biological activities, including antimicrobial and anticancer properties. their toxicity limits their use in medical applications.
Industry: In industry, organotin compounds are used as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in various polymerization reactions.
Mecanismo De Acción
The mechanism by which Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with nucleophilic sites on biomolecules, potentially disrupting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(3,3-Dimethyl-1-butyn-1-yl)dimethylsilane: Similar structure but with silicon instead of tin.
Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)silane: Another silicon analog.
3,3-Dimethyl-1-butyne: A simpler alkyne without the tin or silicon center.
Uniqueness: Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane is unique due to the presence of the tin center, which imparts distinct chemical reactivity and potential applications compared to its silicon analogs. The tin atom’s ability to participate in various oxidation states and coordinate with different ligands makes this compound particularly versatile in synthetic and industrial chemistry.
Propiedades
Número CAS |
65886-44-4 |
|---|---|
Fórmula molecular |
C14H24Sn |
Peso molecular |
311.05 g/mol |
Nombre IUPAC |
bis(3,3-dimethylbut-1-ynyl)-dimethylstannane |
InChI |
InChI=1S/2C6H9.2CH3.Sn/c2*1-5-6(2,3)4;;;/h2*2-4H3;2*1H3; |
Clave InChI |
LNJCSRMSEGVFLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#C[Sn](C)(C)C#CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



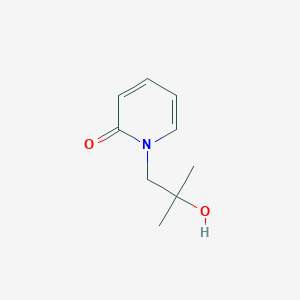
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
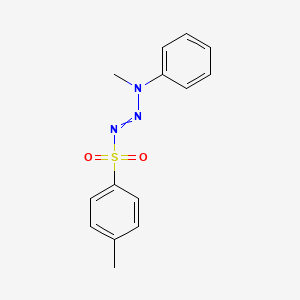



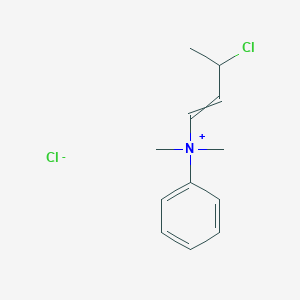
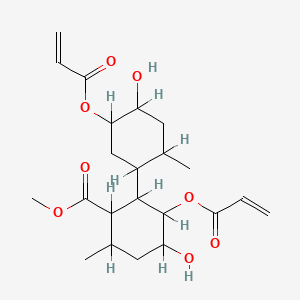
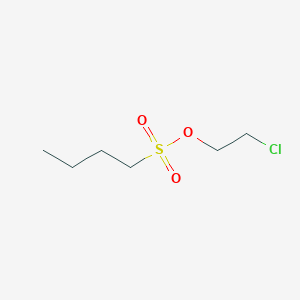
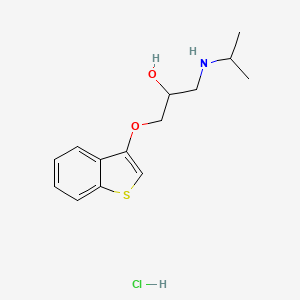


![2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal](/img/structure/B14475122.png)
